

# A Comparative Guide to the Immunogenicity of Unmodified vs. Pseudouridine-Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                               |           |
|----------------------|-------------------------------|-----------|
| Compound Name:       | Pseudouridine-5'-triphosphate |           |
| Cat. No.:            | B1141104                      | Get Quote |

The advent of mRNA technology has revolutionized the landscape of vaccines and therapeutics. A cornerstone of this success lies in the strategic modification of mRNA molecules to enhance their efficacy and safety. This guide provides an objective comparison of the immunogenicity profiles of unmodified mRNA and pseudouridine-modified mRNA, supported by experimental data, for researchers, scientists, and drug development professionals.

At the heart of mRNA's therapeutic action is its ability to instruct cells to produce a specific protein. However, in vitro transcribed (IVT) mRNA can be recognized by the innate immune system as foreign, triggering an inflammatory response that can impede protein translation and cause adverse effects.[1] A key strategy to mitigate this is the substitution of uridine (U) with its naturally occurring isomer, pseudouridine ( $\Psi$ ) or its derivative, N1-methylpseudouridine (m1 $\Psi$ ). [2][3] This modification significantly alters the molecule's interaction with the host's immune system.

## Innate Immune Recognition and Evasion

Unmodified single-stranded RNA (ssRNA) is a potent activator of the innate immune system, acting as a pathogen-associated molecular pattern (PAMP).[1] It is primarily recognized by endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR8, and cytosolic sensors like RIG-I.[4][5] This recognition initiates a signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, creating an antiviral state that can suppress translation of the mRNA therapeutic.[6]







The incorporation of pseudouridine fundamentally changes this interaction. The unique C-glycosidic bond in pseudouridine alters the RNA backbone's conformation, providing greater rigidity and stability.[2] This structural change has two critical consequences:

- Reduced TLR Activation: Pseudouridine-containing RNA is a poor substrate for TLR7 and TLR8.[7] Recent studies have shown that TLR activation requires the processing of RNA by endolysosomal enzymes like RNase T2.[8][9] Pseudouridine modification makes the RNA resistant to this enzymatic degradation, preventing the generation of small RNA fragments that can engage and activate the TLRs.[7][8]
- Increased Translational Capacity: By evading the innate immune response, modified mRNA avoids the suppression of protein synthesis.[10] Furthermore, some studies suggest that pseudouridine modification itself can enhance translation efficiency, possibly by increasing ribosome loading.[2]

The following diagram illustrates the differential pathways of immune activation.





Click to download full resolution via product page

**Caption:** Differential innate immune sensing of mRNA.



Check Availability & Pricing

# **Quantitative Data Comparison**

Experimental data consistently demonstrates a significant reduction in the innate immune response and an increase in protein expression with pseudouridine-modified mRNA compared to its unmodified counterpart.

# Table 1: Innate Immune Response & Cytokine Production

The following table summarizes the typical cytokine response observed in preclinical models following the administration of unmodified versus N1-methylpseudouridine (m1 $\Psi$ )-modified mRNA.



| Cytokine | Unmodified mRNA<br>(u-mRNA) | m1Ψ-Modified<br>mRNA     | Key Finding                                                                                                         |
|----------|-----------------------------|--------------------------|---------------------------------------------------------------------------------------------------------------------|
| IFN-α    | Significantly Elevated      | Negligible / Low         | Unmodified mRNA elicits a strong Type I interferon response, a hallmark of potent innate immune activation.[10][11] |
| TNF-α    | Elevated                    | Negligible / Low         | Pro-inflammatory cytokines like TNF-α are significantly induced by unmodified mRNA.[10][11]                         |
| IL-12p70 | Moderately Elevated         | Slightly Elevated        | Induction of IL-12, a key cytokine for Th1 cell differentiation, is more pronounced with unmodified mRNA. [11]      |
| IL-6     | Elevated                    | Suppressed<br>Expression | The inflammatory cytokine IL-6 is suppressed with m1Ψ modification.[7][12]                                          |

Note: The magnitude of the response is highly dependent on the delivery vehicle (e.g., Lipid Nanoparticles - LNP), dose, and route of administration.[11] Interestingly, some studies have found that when delivered systemically with specific liver-targeting LNPs, both unmodified and pseudouridine-modified mRNA resulted in similar cytokine responses, suggesting the delivery vehicle can be a dominant factor.[4][13]

## **Table 2: Protein Expression & Vaccine Efficacy**

The reduced immunogenicity and enhanced stability of modified mRNA translate directly to higher and more sustained protein production in vivo.



| Parameter                                   | Unmodified mRNA                   | Pseudouridine (Ψ) /<br>m1Ψ-Modified<br>mRNA                                       | Key Finding                                                                                                                        |
|---------------------------------------------|-----------------------------------|-----------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| Protein Expression<br>(Luciferase, in vivo) | Baseline                          | Up to 78-fold higher activity at 6 hours.[10]                                     | Pseudouridine incorporation significantly enhances the amount and duration of protein expression from the administered mRNA.  [10] |
| Protein Expression<br>(General, in vivo)    | Lower                             | >10-fold increase with<br>m1Ψ.[12] Up to 15-<br>fold improvement with<br>m1Ψ.[14] | The m1Ψ modification is particularly effective at boosting translation, especially in the spleen.[14]                              |
| COVID-19 Vaccine<br>Efficacy                | ~48% (Curevac,<br>CVnCoV)[15][16] | >90%<br>(Pfizer/BioNTech,<br>Moderna)[15][16]                                     | Clinical data from COVID-19 vaccines starkly illustrates the impact of m1Ψ modification on protective efficacy.[16]                |

# **Experimental Protocols**

Reproducibility is paramount in scientific research. Provided below are generalized protocols for key experiments used to compare mRNA immunogenicity.

## In Vitro Transcription of Modified and Unmodified mRNA

This protocol outlines the synthesis of mRNA using T7 RNA polymerase.

- Materials:
  - Linearized plasmid DNA template with a T7 promoter, encoding the gene of interest.



- T7 RNA Polymerase.
- Ribonucleotide solution: ATP, GTP, CTP.
- Either unmodified Uridine Triphosphate (UTP) or N1-methylpseudouridine-5'-Triphosphate (m1Ψ-TP).
- Transcription buffer.
- RNase inhibitor, DNase I, and an RNA purification kit.[1]
- Procedure:
  - Assemble the transcription reaction by combining the buffer, ribonucleotides (using either UTP or m1Ψ-TP), DNA template, and RNase inhibitor.
  - Initiate the reaction by adding T7 RNA Polymerase and incubate at 37°C for 2-4 hours.
  - Degrade the DNA template using DNase I.
  - Purify the synthesized mRNA using a suitable RNA purification kit.
  - (Optional but recommended) Add a 5' cap and a 3' poly(A) tail using enzymatic methods to enhance stability and translation.
  - Verify RNA integrity and concentration using spectrophotometry and gel electrophoresis.

# In Vivo Cytokine Response Analysis in Mice

This protocol describes the measurement of the innate immune response following mRNA administration.

- Materials:
  - BALB/c or C57BL/6 mice.
  - Unmodified and m1Ψ-modified mRNA, typically formulated in Lipid Nanoparticles (LNPs).
  - Phosphate-buffered saline (PBS) as a control.



- Equipment for intravenous or intramuscular injection.
- Serum collection supplies.
- Cytokine analysis kits (e.g., ELISA or Luminex).

#### Procedure:

- Administer a defined dose of LNP-formulated mRNA (e.g., 0.3 3.0 μg per animal) or PBS to cohorts of mice via the desired route (e.g., intravenous).[10]
- At specific time points post-injection (e.g., 6 hours), collect blood samples.[10]
- Process the blood to separate serum.
- Measure the concentrations of key cytokines (e.g., IFN-α, TNF-α, IL-6) in the serum using validated ELISA or multiplex immunoassay kits according to the manufacturer's instructions.
- Compare cytokine levels between the groups receiving unmodified mRNA, modified mRNA, and the control.

The workflow for these comparative studies is visualized below.





Click to download full resolution via product page

Caption: Experimental workflow for comparing mRNA immunogenicity.



### **Conclusion and Outlook**

The choice between unmodified and pseudouridine-modified mRNA is context-dependent and crucial for the success of a therapeutic or vaccine.

- For Therapeutic Applications: When the goal is high-level, sustained protein expression with minimal immune activation (e.g., enzyme replacement therapy), pseudouridine-modified (specifically m1Ψ) mRNA is the superior choice.[11] It effectively dampens the innate immune response, leading to a better safety profile and higher protein yield.[1][11]
- For Vaccine Applications: While m1Ψ-modified mRNA has proven highly successful in COVID-19 vaccines, the role of immunogenicity is more nuanced. A certain level of innate immune stimulation can be desirable to act as an adjuvant, enhancing the subsequent adaptive (antibody and T-cell) immune response.[11] However, the potent inflammatory response from unmodified mRNA can be detrimental. The LNP delivery system itself provides adjuvant properties, and the superior translation of modified mRNA leads to higher antigen expression, which robustly drives the adaptive immune response.[2][6] The clinical failure of an unmodified mRNA COVID-19 vaccine, in contrast to the success of its modified counterparts, underscores the critical advantage conferred by pseudouridine modification in this context.[16]

In summary, the strategic incorporation of pseudouridine is a powerful tool to modulate the immunogenicity of mRNA. By largely evading innate immune detection, modified mRNA offers enhanced safety, stability, and translational capacity, making it a more effective platform for a wide range of medical applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. benchchem.com [benchchem.com]

## Validation & Comparative





- 2. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 3. Pseudouridine Wikipedia [en.wikipedia.org]
- 4. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Modifications Modulate Activation of Innate Toll-Like Receptors PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innate immune mechanisms of mRNA vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 7. For 'U' the bell tolls: pseudouridine evades TLR detection PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudouridine mRNA: TLR7/8 Immune Evasion Uncovered [bocsci.com]
- 9. Pseudouridine RNA avoids immune detection through impaired endolysosomal processing and TLR engagement PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Efficacy and immunogenicity of unmodified and pseudouridine-modified mRNA delivered systemically with lipid nanoparticles in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines ScienceOpen [scienceopen.com]
- 16. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Immunogenicity of Unmodified vs. Pseudouridine-Modified mRNA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1141104#immunogenicity-comparison-ofunmodified-vs-pseudouridine-modified-mrna]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com